1,1,2-Trichloroethane

Description

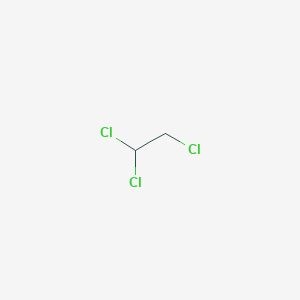

Structure

3D Structure

Properties

IUPAC Name |

1,1,2-trichloroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Cl3/c3-1-2(4)5/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBOXGVDOUJQMTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Cl3, Array | |

| Record name | 1,1,2-TRICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,2-TRICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0080 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021380 | |

| Record name | 1,1,2-Trichloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,1,2-trichloroethane appears as a clear light colored liquid. Insoluble in water and slightly denser than water. Hence sinks in water. May be toxic by inhalation., Liquid, Colorless liquid with a sweet, chloroform-like odor; [NIOSH] Clear colorless liquid with a sweet odor; [Matheson Tri-Gas MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a sweet, chloroform-like odor. | |

| Record name | 1,1,2-TRICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethane, 1,1,2-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,2-Trichloroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/112 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1,2-TRICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0080 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1,2-TRICHLOROETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/683 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,1,2-Trichloroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0628.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

235 °F at 760 mmHg (NTP, 1992), 113-114 °C at 760 mm Hg, Latent heat of evaporation at BP: 68.7 cal/g, In presence of water, hydrolysis occurs at /1,1,2-trichloroehtane's/ boiling point, 114 °C, 237 °F | |

| Record name | 1,1,2-TRICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,2-TRICHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1412 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,2-TRICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0080 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1,2-TRICHLOROETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/683 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,1,2-Trichloroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0628.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

1 to 5 mg/mL at 68 °F (NTP, 1992), Miscible with alcohol, ethers and many organic liquids, In water, 4,590 mg/L at 25 °C, ... Soluble in water (4.50 g/L at 20 °C), Solubility in water, g/100ml at 20 °C: 0.45 (very poor), 0.4% | |

| Record name | 1,1,2-TRICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,2-TRICHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1412 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,2-TRICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0080 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1,2-Trichloroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0628.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.44 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.4416 at 20 °C/4 °C, Relative density (water = 1): 1.4, 1.44 | |

| Record name | 1,1,2-TRICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,2-TRICHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1412 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,2-TRICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0080 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1,2-TRICHLOROETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/683 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,1,2-Trichloroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0628.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.63 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.21 g/L (BP, 760 mm Hg), Relative vapor density (air = 1): 4.6, 4.63 | |

| Record name | 1,1,2-TRICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,2-TRICHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1412 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,2-TRICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0080 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1,2-TRICHLOROETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/683 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

16.7 mmHg at 68 °F ; 20 mmHg at 70.9 °F (NTP, 1992), 23.0 [mmHg], 23 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 2.5, 19 mmHg | |

| Record name | 1,1,2-TRICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,2-Trichloroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/112 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1,2-TRICHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1412 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,2-TRICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0080 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1,2-TRICHLOROETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/683 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,1,2-Trichloroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0628.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

... 1,1,2-trichloroethane is available as a commercial grade product, either stablized or unstabilized, at a purity of >99%. The stabilized product contains sec-butanol (0.5%) and 1,2-butylene oxide (0.25%). | |

| Record name | 1,1,2-TRICHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1412 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, colorless liquid, Colorless liquid | |

CAS No. |

79-00-5 | |

| Record name | 1,1,2-TRICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,2-Trichloroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2-Trichloroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinyltrichloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, 1,1,2-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,2-Trichloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2-trichloroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,2-TRICHLOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28E9ERN9WU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1,2-TRICHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1412 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,2-TRICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0080 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1,2-TRICHLOROETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/683 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethane, 1,1,2-trichloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KJ3010B0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-35 °F (NTP, 1992), -35 °C, -36 °C, -34 °F | |

| Record name | 1,1,2-TRICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,2-TRICHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1412 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,2-TRICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0080 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1,2-TRICHLOROETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/683 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,1,2-Trichloroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0628.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

1,1,2-Trichloroethane chemical properties and structure

An In-depth Technical Guide to 1,1,2-Trichloroethane: Chemical Properties and Structure

Introduction

This compound (1,1,2-TCA) is an organochloride solvent with the molecular formula C₂H₃Cl₃.[1] It is a colorless, sweet-smelling liquid that is an isomer of the more commonly known 1,1,1-trichloroethane.[1] This document provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and toxicological profile of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a non-flammable liquid with a characteristic sweet, chloroform-like odor.[2][3] It is insoluble in water but miscible with most organic solvents such as alcohols, ethers, esters, and ketones.[1][3][4]

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₃Cl₃ | [2] |

| Molecular Weight | 133.40 g/mol | [1][2] |

| CAS Number | 79-00-5 | [1] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Sweet, chloroform-like | [1][2][3] |

| Density | 1.435 g/cm³ at 25°C | [1][3][4] |

| Melting Point | -37 °C (-35 °F; 236 K) | [1][3] |

| Boiling Point | 110 to 115 °C (230 to 239 °F; 383 to 388 K) | [1][3] |

| Solubility in Water | 0.4% (4,400 mg/L) at 20°C | [1][5] |

| Vapor Pressure | 19 mmHg (22.49 mmHg) at 25°C | [1][5] |

| Henry's Law Constant | 9.1×10⁻⁴ atm·m³/mol at 25°C | [5] |

| Log Kow | 2.42 | [5] |

| Autoignition Temperature | 460 °C | [5] |

| Flash Point | None (Non-flammable) | [3][5] |

| Explosive Limits | 6–15.5% | [1] |

Molecular Structure

The structure of this compound consists of a two-carbon backbone. One carbon atom is bonded to two chlorine atoms and one hydrogen atom (CHCl₂), while the second carbon atom is bonded to one chlorine atom and two hydrogen atoms (CH₂Cl).[1][6]

Molecular structure of this compound.

Synthesis and Reactivity

Synthesis

This compound can be synthesized through several methods:

-

Chlorination of Ethylene (B1197577): Ethylene is first chlorinated to produce 1,2-dichloroethane, which is then further reacted with chlorine to yield this compound.[7]

-

Oxychlorination of Ethylene: This process involves the reaction of ethylene with hydrogen chloride and oxygen at high temperatures (280–370°C) in the presence of a catalyst.[7]

-

Chlorination of Vinyl Chloride: this compound can also be prepared by the chlorination of vinyl chloride monomer in a liquid medium at low temperatures.[4][8]

Reactivity

This compound is stable at normal temperatures and pressures. However, it can undergo decomposition when heated, emitting toxic fumes of hydrogen chloride and phosgene.[2] It is sensitive to light and heat.[3][9] Uninhibited this compound is corrosive to aluminum, iron, and zinc, especially at reflux temperatures, and the addition of water increases the rate of corrosion.[2] It is incompatible with strong oxidizing agents and strong bases and reacts violently with sodium, potassium, magnesium, and aluminum.[3]

Experimental Protocols

Gas Chromatography (GC)

Gas chromatography is a primary analytical technique for the determination of this compound, offering speed, sensitivity, and selectivity.[10]

Sample Collection and Preparation:

-

Air samples are collected on a solid sorbent tube, typically containing charcoal.[10]

-

The front and back sections of the charcoal tube are transferred to separate vials.[10]

-

The collected this compound is desorbed from the charcoal using a suitable solvent, commonly carbon disulfide.[10]

-

The vials are sealed and allowed to desorb for approximately 30 minutes with intermittent shaking.[10]

Standard Preparation:

-

Standards are prepared by diluting pure this compound with the desorption solvent (e.g., carbon disulfide).[10]

GC Analysis:

-

Injector: A sample of the desorbed solution is injected into the gas chromatograph.

-

Column: A suitable capillary or packed column is used for separation. For instance, a 6 m x 3.2 mm stainless steel column packed with 15% SP 1000 on Supelcoport can be used.[11]

-

Carrier Gas: An inert gas such as nitrogen or helium is used as the carrier gas.[11]

-

Detector: A flame ionization detector (FID) is commonly used for detection.[10] A mass spectrometer (MS) can be coupled with the GC for definitive identification.[2]

-

Temperature Program: The column temperature can be held at 70°C for a few minutes and then programmed to increase to a higher temperature to ensure the elution of all components.[11]

Experimental workflow for GC analysis of this compound.

Spectroscopic Data

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound shows two signals corresponding to the two different proton environments (Cl₂CH-CH₂Cl). A triplet is observed for the CH₂Cl protons, and a doublet is seen for the CHCl₂ proton. The integrated signal proton ratio is 1:2.[12]

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show two distinct signals for the two carbon atoms in different chemical environments.[13]

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns due to the loss of chlorine and hydrogen atoms.[14]

Toxicology and Metabolism

This compound is considered a toxic compound and a possible human carcinogen.[2][15] It can be harmful if inhaled, ingested, or absorbed through the skin.[1][16] Acute exposure can cause irritation of the eyes, nose, and throat, as well as central nervous system depression, leading to dizziness, headache, and nausea.[1] Chronic exposure may lead to liver and kidney damage.[15][17]

Metabolism: Absorbed this compound is distributed throughout the body, with higher concentrations found in fat, liver, and brain tissue. It is metabolized in the liver, primarily by the cytochrome P-450 (CYP) enzyme system.[18][19] The metabolic pathway involves an initial dechlorination step.[19] The primary metabolites identified in animal studies include chloroacetic acid, S-carboxymethylcysteine, and thiodiacetic acid. These reactive metabolites are thought to be responsible for most of the toxic effects of this compound.[20]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | CHCl2CH2Cl | CID 6574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 79-00-5 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. Table 4-2, Physical and Chemical Properties of this compound - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. homework.study.com [homework.study.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. WO2019066311A1 - Method for preparing this compound - Google Patents [patents.google.com]

- 9. Page loading... [guidechem.com]

- 10. osha.gov [osha.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 1H proton nmr spectrum of this compound C2H3Cl3 Cl2CHCH2Cl low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 this compound 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. spectrabase.com [spectrabase.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. epa.gov [epa.gov]

- 16. synquestlabs.com [synquestlabs.com]

- 17. nj.gov [nj.gov]

- 18. atsdr.cdc.gov [atsdr.cdc.gov]

- 19. zora.uzh.ch [zora.uzh.ch]

- 20. atsdr.cdc.gov [atsdr.cdc.gov]

An In-Depth Technical Guide to 1,1,2-Trichloroethane: Physical and Chemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2-Trichloroethane (1,1,2-TCA), with the chemical formula C₂H₃Cl₃, is a chlorinated hydrocarbon that has historically seen use as a solvent and a chemical intermediate.[1][2] Its distinct sweet, chloroform-like odor characterizes this colorless liquid.[3][4] While its use has diminished due to toxicity and environmental concerns, a thorough understanding of its physical and chemical properties remains crucial for environmental remediation, toxicology studies, and in the context of handling legacy industrial waste. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, complete with experimental protocols and visual representations of its chemical behavior.

Physical Properties

This compound is a nonflammable liquid that is denser than water and possesses limited solubility in it.[1][3] It is, however, miscible with a variety of organic solvents, including alcohols, ethers, esters, and ketones.[4][5] A summary of its key physical properties is presented in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₃Cl₃ | [6] |

| Structural Formula | CH₂ClCHCl₂ | [6] |

| CAS Number | 79-00-5 | [3] |

| Molecular Weight | 133.40 g/mol | [1] |

| Appearance | Colorless liquid | [3][4] |

| Odor | Sweet, chloroform-like | [3][4] |

| Melting Point | -36.5 °C | [3] |

| Boiling Point | 113.8 °C | [3] |

| Density | 1.4416 g/cm³ at 20 °C | [4] |

| Vapor Pressure | 2.5 kPa at 20 °C | [4] |

| Vapor Density | 4.63 (Air = 1) | [4] |

| Flash Point | 11 °C | [4] |

| Refractive Index | 1.47-1.472 | [4] |

| LogP (Octanol-Water Partition Coefficient) | 2.35 | [4] |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Water | 4 g/L at 20 °C | [4] |

| Organic Solvents (Alcohols, Ethers, etc.) | Miscible | [4][5] |

Chemical Properties and Reactivity

This compound is a stable compound under normal conditions but can undergo decomposition when exposed to heat, light, or certain metals.[5] When heated to decomposition, it emits toxic fumes of hydrogen chloride and phosgene.[1] It is corrosive to aluminum, iron, and zinc, especially in the presence of water.[1]

Synthesis of this compound

The industrial synthesis of this compound can be achieved through the chlorination of ethyne (B1235809) (acetylene). The process involves the addition of chlorine to ethyne to form 1,2-dichloroethene, which is then followed by the addition of hydrogen chloride to yield this compound.[7] Another method involves the chlorination of vinyl chloride.[8] It is also a byproduct in the manufacturing of other chlorinated hydrocarbons like 1,2-dichloroethane (B1671644) and 1,1,1-trichloroethane.[1]

Caption: Synthesis pathway of this compound from ethyne.

Decomposition of this compound

Under thermal stress, this compound decomposes to produce hazardous gases, including hydrogen chloride and phosgene.[1] This decomposition highlights the importance of proper handling and storage conditions.

Caption: Thermal decomposition of this compound.

Experimental Protocols

Determination of Physical Properties

1. Boiling Point Determination (Capillary Method)

-

Objective: To determine the boiling point of this compound.

-

Apparatus: Thiele tube or similar heating bath, thermometer, capillary tube (sealed at one end), small test tube, and a heat source.

-

Procedure:

-

Fill the small test tube with a few milliliters of this compound.

-

Place the capillary tube, with the sealed end up, into the test tube containing the liquid.

-

Attach the test tube to the thermometer and immerse them in the heating bath.

-

Gently heat the bath. A stream of bubbles will emerge from the open end of the capillary tube as the liquid's vapor pressure increases.

-

When a steady stream of bubbles is observed, remove the heat and allow the bath to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

2. Melting Point Determination (Capillary Method)

-

Objective: To determine the melting point of this compound.

-

Apparatus: Melting point apparatus, capillary tubes.

-

Procedure:

-

Introduce a small, finely powdered sample of solidified this compound into a capillary tube.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block slowly, at a rate of approximately 1-2 °C per minute, as the melting point is approached.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid particle melts (the end of melting). This range is the melting point.

-

3. Density Determination

-

Objective: To determine the density of this compound.

-

Apparatus: Pycnometer or a digital density meter.

-

Procedure (using a pycnometer):

-

Clean and dry the pycnometer and determine its empty weight.

-

Fill the pycnometer with distilled water of a known temperature and weigh it.

-

Calculate the volume of the pycnometer using the known density of water at that temperature.

-

Empty and dry the pycnometer, then fill it with this compound at the same temperature and weigh it.

-

Calculate the density of this compound by dividing the mass of the liquid by the volume of the pycnometer.

-

4. Water Solubility Determination

-

Objective: To determine the solubility of this compound in water.

-

Apparatus: Test tubes, graduated pipettes, analytical balance, shaker or vortex mixer.

-

Procedure:

-

Add a known volume of distilled water to a series of test tubes.

-

Add increasing, known amounts of this compound to each test tube.

-

Seal the test tubes and agitate them at a constant temperature for a prolonged period to ensure equilibrium is reached.

-

Observe the mixtures for the presence of a separate phase. The highest concentration of this compound that completely dissolves in water is recorded as its solubility at that temperature.

-

Analytical Methods

1. NIOSH Method 1003: Halogenated Hydrocarbons

-

Objective: To determine the concentration of this compound in air.

-

Methodology: This method involves collecting air samples on a solid sorbent tube (coconut shell charcoal), followed by desorption with carbon disulfide and analysis by gas chromatography with a flame ionization detector (GC-FID).

-

Experimental Workflow:

Caption: Workflow for NIOSH Method 1003.

2. EPA Method 8240: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS)

-

Objective: To identify and quantify volatile organic compounds, including this compound, in various matrices.

-

Methodology: This method utilizes a purge-and-trap system to extract volatile compounds from a sample, which are then introduced into a gas chromatograph for separation and a mass spectrometer for detection and quantification.[8]

-

Experimental Workflow:

Caption: Workflow for EPA Method 8240.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical characteristics of this compound. The tabulated data offers a quick reference for its key properties, while the described experimental protocols provide a foundation for its analysis and characterization in a laboratory setting. The visualizations of its synthesis and decomposition pathways offer a clear understanding of its chemical transformations. This information is vital for professionals in research, environmental science, and drug development who may encounter or need to study this compound.

References

- 1. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 2. File:NIOSH Manual of Analytical Methods - 1003.pdf - Wikimedia Commons [commons.wikimedia.org]

- 3. EMSL | Services: Carbon Tetrachloride [emsl.com]

- 4. cdc.gov [cdc.gov]

- 5. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 6. Hydrocarbons, Halogenated (1003) - Wikisource, the free online library [en.wikisource.org]

- 7. synectics.net [synectics.net]

- 8. Page:NIOSH Manual of Analytical Methods - 1003.pdf/3 - Wikisource, the free online library [en.wikisource.org]

1,1,2-Trichloroethane (CAS Number: 79-00-5): A Technical Guide to Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the research applications of 1,1,2-Trichloroethane (CAS No. 79-00-5), a chlorinated hydrocarbon with significant industrial and research relevance. The primary applications of this compound are as a chemical intermediate, particularly in the synthesis of 1,1-dichloroethene, and as a solvent for a variety of organic materials.[1] A substantial body of research has also focused on its toxicological profile, including its metabolic pathways and carcinogenic potential. This document details its physicochemical properties, outlines key experimental protocols for its synthesis and toxicological assessment, and visualizes its metabolic pathways and synthesis workflows.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application in research and industry. These properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C2H3Cl3 | [2] |

| Molecular Weight | 133.40 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| Odor | Sweet, chloroform-like | [2][3] |

| Boiling Point | 113.8 °C | [4] |

| Melting Point | -36.6 °C | [5] |

| Density | 1.435 g/mL at 25 °C | [6] |

| Vapor Pressure | 19 mmHg at 20 °C | [3] |

| Water Solubility | 4,400 mg/L at 20 °C | [4] |

| log Kow (Octanol-Water Partition Coefficient) | 2.42 | [4] |

| Flash Point | Non-flammable | [4] |

| Henry's Law Constant | 8.24 x 10-4 atm-m³/mol at 25 °C | [2] |

Core Research Applications

The research applications of this compound are primarily centered around its role as a chemical intermediate and its toxicological properties. Its use as a solvent, particularly in specialized applications, is also of note.

Chemical Intermediate in Synthesis

The predominant industrial use of this compound is as a feedstock for the synthesis of 1,1-dichloroethene (vinylidene chloride).[7] This process typically involves the dehydrochlorination of this compound. It is also an isomer of the more commonly known 1,1,1-trichloroethane (B11378) and can be a byproduct of its manufacture.

Solvent Applications

This compound is a potent solvent for a range of organic compounds, including fats, oils, waxes, and resins.[6] Its solvent properties have led to its use in some pharmaceutical manufacturing processes, although specific examples in publicly available literature are scarce, likely due to the preference for less toxic solvents.[1][8] It has also been used in adhesives and for cleaning purposes in industrial settings.[1]

Toxicological Research

A significant area of research involving this compound is in the field of toxicology. It is recognized as a central nervous system depressant and can cause damage to the liver and kidneys upon exposure.[7] The U.S. Environmental Protection Agency (EPA) has classified it as a Group C substance, indicating it is a possible human carcinogen.[1] Research in this area focuses on understanding its mechanisms of toxicity, metabolic pathways, and carcinogenic potential.

Experimental Protocols

This section provides an overview of key experimental protocols related to the synthesis and toxicological assessment of this compound.

Synthesis of this compound via Chlorination of Vinyl Chloride

This method describes the preparation of this compound through the chlorination of vinyl chloride monomer in a liquid medium.[9]

Materials:

-

Vinyl chloride monomer

-

Chlorine gas

-

Solvent (e.g., 1,2-dichloroethane (B1671644) or this compound)[9]

-

Catalyst (e.g., Iron (III) chloride)[9]

-

Reaction vessel equipped with a gas inlet, stirrer, and temperature control

Procedure:

-

Charge the reaction vessel with the chosen solvent and suspend the catalyst in the solvent.[9]

-

Maintain the reaction temperature between 25 to 80 °C.[9]

-

Introduce vinyl chloride and chlorine gas into the reactor, typically at a molar ratio of approximately 1:1.2 (vinyl chloride to chlorine).[6]

-

The chlorination reaction is exothermic; therefore, careful temperature control is crucial.[9]

-

The reaction mixture is continuously stirred to ensure efficient mixing of the reactants.

-

Upon completion of the reaction, the product mixture is washed with water to remove the catalyst and any unreacted chlorine.

-

The organic layer containing this compound is then separated and purified, typically by distillation.

National Toxicology Program (NTP) Carcinogenicity Bioassay

The NTP conducted a bioassay of this compound to determine its carcinogenic potential.[10] The following is a generalized protocol based on the NTP Technical Report.

Objective: To assess the long-term toxicity and carcinogenic potential of this compound in rodent models.

Animal Models:

-

Rats (e.g., Osborne-Mendel)

-

Mice (e.g., B6C3F1)

Experimental Design:

-

Groups: Animals are divided into a control group, a vehicle control group (receiving corn oil), and at least two dosed groups (low and high dose). Each group consists of a sufficient number of animals of each sex (typically 50).[10]

-

Dosing: this compound is administered by gavage, dissolved in a vehicle such as corn oil. Doses are administered 5 days a week for a period of 78 weeks.[10][11]

-

Observation: Animals are observed twice daily for signs of toxicity. Body weights are recorded weekly for the first 12 weeks and then monthly.[10]

-

Necropsy: At the end of the study, all surviving animals are euthanized and subjected to a complete necropsy.[10]

-

Histopathology: Tissues from all major organs are collected, preserved in 10% neutral buffered formalin, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) and examined microscopically for pathological changes.[10]

Acute Inhalation Toxicity Study (OECD Guideline 403)

This protocol outlines the general procedure for assessing the acute inhalation toxicity of a substance like this compound, following the principles of OECD Test Guideline 403.[12][13]

Objective: To determine the median lethal concentration (LC50) and assess other acute toxic effects of inhaled this compound.

Animal Model:

Procedure:

-

Exposure: A group of animals (typically 5 males and 5 females) is exposed to a target concentration of this compound vapor for a fixed period, usually 4 hours.[13][14]

-

Concentration Monitoring: The concentration of the test substance in the inhalation chamber is monitored regularly to ensure a stable and known exposure level.[14]

-

Clinical Observations: Animals are observed for signs of toxicity during and after exposure. Observations include changes in skin and fur, eyes, mucous membranes, respiratory and circulatory systems, autonomic and central nervous systems, and somatomotor activity.[15]

-

Post-exposure Observation: Animals are observed for at least 14 days after exposure. Body weights are recorded just before exposure and at least weekly thereafter.[12][13]

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period. Any observed abnormalities are recorded.[13][15]

Signaling and Logical Pathways

Metabolic Pathway of this compound

The metabolism of this compound proceeds primarily through two pathways in the liver: cytochrome P450-mediated oxidation and glutathione (B108866) conjugation.[2]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | CHCl2CH2Cl | CID 6574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Occupational Safety and Health Administration [osha.gov]

- 4. Table 4-2, Physical and Chemical Properties of this compound - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound | CAS 79-00-5 | LGC Standards [lgcstandards.com]

- 6. This compound [chembk.com]

- 7. zora.uzh.ch [zora.uzh.ch]

- 8. TRICHLOROETHYLENE - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. WO2019066311A1 - Method for preparing this compound - Google Patents [patents.google.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Bioassay of 1,1,1-trichloroethane for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. oecd.org [oecd.org]

- 13. search.library.doc.gov [search.library.doc.gov]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]

An In-depth Technical Guide to the Solubility of 1,1,2-Trichloroethane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Solubility of 1,1,2-Trichloroethane

Multiple sources indicate that this compound is miscible with a wide range of organic solvents, including alcohols, ethers, esters, and ketones.[1][2][3] The term "miscible" implies that the two liquids can be mixed in all proportions to form a single, homogeneous phase. The following table summarizes the qualitative solubility of this compound in several common organic solvents. For many of these binary systems, it is expected that they are fully miscible at room temperature.

| Organic Solvent | Chemical Class | Qualitative Solubility |

| Methanol | Alcohol | Miscible |

| Ethanol | Alcohol | Soluble[1][4] |

| Acetone | Ketone | Miscible |

| Diethyl Ether | Ether | Miscible |

| Chloroform | Halogenated Alkane | Soluble[1][4] |

| Toluene | Aromatic Hydrocarbon | Miscible |

| Benzene | Aromatic Hydrocarbon | Miscible |

| Carbon Tetrachloride | Halogenated Alkane | Miscible |

| n-Hexane | Alkane | Miscible |

It is important to note that while "miscible" is a strong indicator of high solubility, specific quantitative data such as mole fraction or mass fraction at different temperatures is crucial for many scientific and industrial applications. The absence of such readily available data in the literature underscores the need for experimental determination.

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, this section provides detailed methodologies for determining the solubility of this compound in organic solvents. The most common and reliable method for determining the solubility of a liquid in a liquid is the Static Equilibrium Method , often referred to as the Shake-Flask Method .

Static Equilibrium (Shake-Flask) Method

This method involves creating a saturated solution of the solute (this compound) in the solvent of interest at a constant temperature and then measuring the concentration of the solute in the saturated solution.

Principle: A mixture of the solute and solvent is agitated for a sufficient period to reach equilibrium, at which point the solvent is saturated with the solute. The concentration of the solute in a sample of the saturated solution is then determined analytically.

Apparatus:

-

Thermostatically controlled water bath or incubator with shaking capabilities.

-

Glass flasks or vials with airtight seals (e.g., screw caps (B75204) with PTFE liners).

-

Analytical balance for accurate weighing of components.

-

Syringes and needles for sample withdrawal.

-

Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID or Electron Capture Detector - ECD) for concentration analysis.

-

Volumetric flasks and pipettes for the preparation of standard solutions.

Procedure:

-

Sample Preparation:

-

In a series of sealed glass flasks, prepare mixtures of this compound and the desired organic solvent with varying compositions. It is crucial to have a range of compositions to accurately determine the saturation point.

-

Alternatively, for determining the solubility limit, add an excess of this compound to a known volume or mass of the solvent to ensure that a separate phase of the solute is present at equilibrium.

-

-

Equilibration:

-

Place the sealed flasks in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a prolonged period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of this compound in the solvent phase remains constant.

-

-

Phase Separation:

-

After equilibration, stop the agitation and allow the flasks to stand undisturbed in the constant temperature bath for a sufficient time (e.g., several hours to overnight) to allow for complete phase separation. For liquid-liquid systems, two distinct layers will form.

-

-

Sampling:

-

Carefully withdraw a known volume or mass of the solvent-rich phase (the saturated solution) using a syringe. It is critical to avoid disturbing the interface or drawing any of the undissolved solute phase.

-

-

Analysis:

-

Dilute the collected sample with a suitable solvent to a concentration that falls within the calibration range of the analytical instrument.

-

Analyze the diluted sample using a calibrated gas chromatograph (GC) to determine the concentration of this compound.

-

GC Conditions (Example):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-624).

-

Injector Temperature: 250 °C

-

Detector Temperature (FID): 280 °C

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure good separation of the components.

-

Carrier Gas: Helium or Nitrogen.

-

-

-

Data Calculation:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in desired units, such as grams per 100 g of solvent ( g/100g ), mole fraction (x), or molarity (mol/L).

-

Mandatory Visualizations

The following diagrams illustrate the conceptual workflow for determining the solubility of this compound and the logical relationship of its solubility characteristics.

Caption: Workflow for Solubility Determination

Caption: Solubility Relationships of 1,1,2-TCE

References

An In-depth Technical Guide to the Vapor Pressure and Boiling Point of 1,1,2-Trichloroethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 1,1,2-Trichloroethane, with a specific focus on its vapor pressure and boiling point. The information herein is curated for professionals in research and development who require precise data and methodologies for their work. This document presents quantitative data in a structured format, details experimental protocols for property determination, and includes a visualization of a key experimental workflow.

Core Physicochemical Properties of this compound

This compound (C₂H₃Cl₃), also known as vinyl trichloride, is a colorless, sweet-smelling liquid. It is an organochloride solvent and is utilized as an intermediate in chemical synthesis.[1] A thorough understanding of its vapor pressure and boiling point is critical for its safe handling, application in various processes, and for modeling its environmental fate.

Boiling Point

The normal boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure at sea level (1 atmosphere, or 760 mmHg). For this compound, the literature presents a narrow range of boiling points, which is expected due to minor variations in experimental conditions and purity of the substance.

Vapor Pressure

Vapor pressure is a measure of the tendency of a material to change into the gaseous or vapor state, and it increases with temperature. The relationship between vapor pressure and temperature is crucial for understanding evaporation rates, predicting behavior in closed systems, and for distillation processes. The Antoine equation is a semi-empirical correlation that describes the relation between vapor pressure and temperature for pure components.

Quantitative Data

The following tables summarize the key quantitative data for the boiling point and vapor pressure of this compound.

Table 1: Boiling Point of this compound

| Parameter | Value | Reference(s) |

| Normal Boiling Point | 110-115 °C | [1][2][3][4] |

| Normal Boiling Point | 114 °C | [5] |

| Normal Boiling Point | 113.85 °C | [6] |

| Boiling Point | 235 °F (112.8 °C) at 760 mmHg | [7] |

Table 2: Vapor Pressure of this compound

| Temperature (°C) | Vapor Pressure (mmHg) | Reference(s) |

| 20 | 19 | [1] |

| 20 | 16.7 | [7] |

| 21.6 | 20 | [7] |

| 25 | 22.49 | [6] |

| 25 | 30.3 | [4] |

Table 3: Antoine Equation Parameters for this compound

The Antoine equation is given by: log₁₀(P) = A − (B / (T + C)) where P is the vapor pressure in bar and T is the temperature in Kelvin.

| Parameter | Value | Temperature Range (K) | Reference(s) |

| A | 4.06974 | 323.12 to 386.82 | [8][9][10] |

| B | 1310.297 | 323.12 to 386.82 | [8][9][10] |

| C | -64.41 | 323.12 to 386.82 | [8][9][10] |

Experimental Protocols

Accurate determination of boiling point and vapor pressure relies on standardized experimental procedures. The following sections detail common methodologies.

Determination of Boiling Point: Capillary Method (Thiele Tube)

This method is a simple and effective way to determine the boiling point of a small amount of liquid.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner)

-

Heat transfer fluid (e.g., mineral oil)

Procedure:

-

A small amount of the this compound sample is placed in the fusion tube.[2][3]

-

A capillary tube, sealed at one end, is inverted and placed inside the fusion tube containing the sample.[2][3]

-

The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[3]

-

The assembly is placed in a Thiele tube filled with a heat transfer fluid, such as mineral oil.[3]

-

The side arm of the Thiele tube is gently and uniformly heated.[3]

-

As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

When the boiling point of the sample is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[2]

-

The heating is then discontinued.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[3]

Determination of Vapor Pressure: Static Method

The static method involves measuring the pressure of the vapor in equilibrium with the liquid at a specific, constant temperature in a closed system.

Apparatus:

-

Constant-temperature bath

-

Sample container (flask)

-

Pressure measuring device (manometer or pressure transducer)

-

Vacuum pump

-

Temperature measuring device (thermometer or thermocouple)

Procedure:

-

The sample of this compound is placed in the sample container.

-

The sample is thoroughly degassed to remove any dissolved air. This can be achieved by repeated freeze-pump-thaw cycles.

-

The sample container is connected to the pressure measuring device and placed in a constant-temperature bath set to the desired temperature.

-

The system is allowed to reach thermal and phase equilibrium, at which point the pressure reading stabilizes.[1]

-

The stabilized pressure is recorded as the vapor pressure of the sample at that temperature.

-

The procedure is repeated at different temperatures to obtain a vapor pressure curve.[1]

Visualizations

The following diagram illustrates the experimental workflow for determining the boiling point of a liquid using the capillary method.

References

- 1. consilab.de [consilab.de]

- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 5. Vapor Pressure Testing: A Comprehensive Guide - zeal [zealinstruments.com]

- 6. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com]

- 7. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 8. Ebulliometer - Wikipedia [en.wikipedia.org]

- 9. aa6kj.hopto.org [aa6kj.hopto.org]

- 10. youtube.com [youtube.com]

Toxicological Profile of 1,1,2-Trichloroethane in Animal Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of 1,1,2-Trichloroethane (1,1,2-TCE) based on findings from animal studies. The information is intended to support research, safety assessment, and drug development activities by providing detailed data on the substance's effects, methodologies of key experiments, and visual representations of its metabolic pathway and experimental workflows.

Executive Summary